REACTION_CXSMILES
|
[OH-].[K+:2].O.[C:4]([OH:16])(=[O:15])[CH2:5][C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7]>O>[C:4]([O-:16])(=[O:15])[CH2:5][C:6]([CH2:11][C:12]([O-:14])=[O:13])([C:8]([O-:10])=[O:9])[OH:7].[K+:2].[K+:2].[K+:2] |f:0.1,2.3,5.6.7.8|
|
Name
|
|
Quantity
|
132 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
O.C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
695 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this, 15.2 grams of acetaldehyde/diacetyl flavorant was added
|
Type
|
ADDITION
|
Details
|
After mixing
|
Type
|
WAIT
|
Details
|
collapsed in storage over night
|
Name
|
potassium citrate
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |